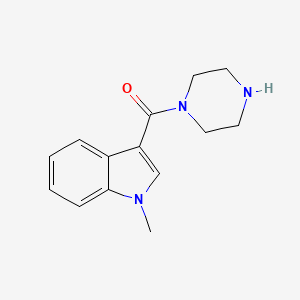
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is a synthetic organic compound that features an indole ring substituted with a methyl group at the nitrogen atom and a piperazine ring attached via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with piperazine in the presence of a suitable solvent like dimethylformamide (DMF).
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a condensation reaction between the indole-piperazine intermediate and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1-methyl-1H-indol-3-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of piperazine.
(1-methyl-1H-indol-3-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of piperazine.
(1-methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone: Features a pyrrolidine ring instead of piperazine.
Uniqueness
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is unique due to the presence of both an indole and a piperazine ring, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
(1-methylindol-3-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-10-12(11-4-2-3-5-13(11)16)14(18)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVIMJKDYOLRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide](/img/structure/B2699562.png)

![6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)


![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)
![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2699574.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B2699578.png)
![2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2699579.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2699582.png)

